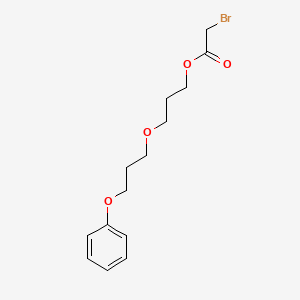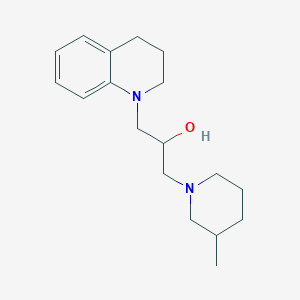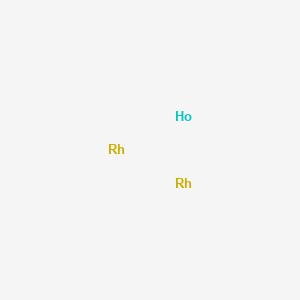![molecular formula C16H14O4 B14734481 1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol CAS No. 6539-41-9](/img/structure/B14734481.png)
1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxolane ring fused to a phenanthrene moiety, with hydroxyl groups at the 5’ and 8’ positions. The spirocyclic structure imparts significant rigidity and stability, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone. The phenanthrene moiety can be introduced via Friedel-Crafts alkylation or acylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: Depending on the reaction conditions and reagents used, the major products can include oxidized derivatives, reduced forms, or substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or optical properties.
Wirkmechanismus
The mechanism by which 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the rigid spirocyclic structure can enhance binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol can be compared with other spirocyclic compounds such as:
Spiro[1,3-dioxolane-2,2’-naphthalene] derivatives: These compounds share a similar dioxolane ring but are fused to a naphthalene moiety instead of phenanthrene.
Spiro[1,3-dioxolane-2,2’-indoline] derivatives: These compounds feature an indoline moiety and are often studied for their antioxidant properties.
Spiro-azetidin-2-one derivatives: Known for their biological activity, these compounds have a spirocyclic β-lactam ring and are used in medicinal chemistry.
Eigenschaften
CAS-Nummer |
6539-41-9 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,7'-8H-phenanthrene]-1',4'-diol |
InChI |
InChI=1S/C16H14O4/c17-13-3-4-14(18)15-11-5-6-16(19-7-8-20-16)9-10(11)1-2-12(13)15/h1-6,17-18H,7-9H2 |
InChI-Schlüssel |
SQQJEYLWUMMOHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3=C(C=C2)C4=C(C=CC(=C4C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
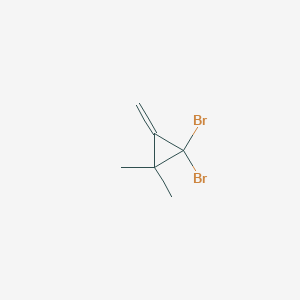

![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
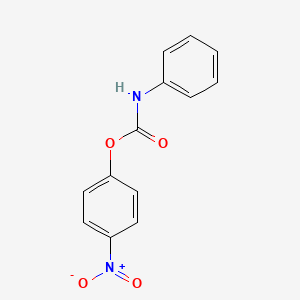
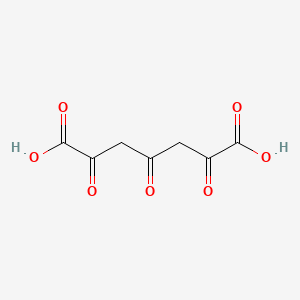
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
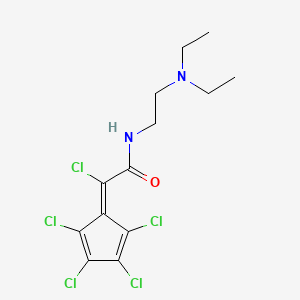
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
